molecular formula C10H10F2O2 B3104816 3-(3,5-Difluorophenyl)-2-methylpropanoic acid CAS No. 1501252-21-6

3-(3,5-Difluorophenyl)-2-methylpropanoic acid

Cat. No.: B3104816
CAS No.: 1501252-21-6
M. Wt: 200.18 g/mol
InChI Key: IHQXMEHPSSMQFH-UHFFFAOYSA-N
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Description

3-(3,5-Difluorophenyl)-2-methylpropanoic acid (CAS 1501252-21-6) is a fluorinated aromatic carboxylic acid of high interest in medicinal chemistry and drug discovery. With a molecular formula of C 10 H 10 F 2 O 2 and a molecular weight of 200.18 g/mol, this compound is structurally engineered to combine lipophilicity, introduced by the two fluorine atoms on the phenyl ring, with steric modulation from the methyl group on the propanoic acid backbone . This strategic design makes it a valuable intermediate for constructing novel bioactive molecules. The primary research value of this compound lies in its role as a key building block for the synthesis of more complex pharmaceutical agents. For instance, structural analogues featuring the difluorophenyl group and a methyl-substituted propanoic acid chain have been investigated as potent GPR120 receptor agonists, a target for metabolic diseases like type 2 diabetes . The incorporation of fluorine atoms is a well-established strategy in drug design, as it can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets . Researchers can utilize this compound to explore structure-activity relationships (SAR) and develop new therapeutic candidates for areas such as metabolic disease, inflammation, and oncology. The compound is for research use only and is not intended for diagnostic or therapeutic applications. It is strictly not for human or veterinary use.

Properties

IUPAC Name

3-(3,5-difluorophenyl)-2-methylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2O2/c1-6(10(13)14)2-7-3-8(11)5-9(12)4-7/h3-6H,2H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHQXMEHPSSMQFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=CC(=C1)F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Difluorophenyl)-2-methylpropanoic acid typically involves the introduction of the difluorophenyl group onto a suitable precursor. One common method involves the reaction of 3,5-difluorobenzene with a suitable alkylating agent under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product in a form suitable for commercial use.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Difluorophenyl)-2-methylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The difluorophenyl group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Medicinal Chemistry

1.1 Antidiabetic Agents
Research has highlighted the potential of 3-(3,5-Difluorophenyl)-2-methylpropanoic acid as an agonist for GPR120 receptors, which are implicated in metabolic regulation and insulin sensitivity. A study demonstrated that compounds with similar structures exhibited beneficial effects on glucose metabolism and insulin secretion, suggesting that this compound could be a candidate for developing new antidiabetic medications .

1.2 Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In vitro studies indicated that derivatives of this acid can inhibit pro-inflammatory cytokines, making them promising candidates for treating chronic inflammatory diseases .

Agricultural Applications

2.1 Herbicide Development
Due to its structural characteristics, this compound has been explored as a potential herbicide. Research indicates that the fluorine atoms enhance the herbicidal activity by improving the compound's ability to penetrate plant tissues and disrupt metabolic pathways essential for plant growth .

Material Science

3.1 Polymer Synthesis
The compound's reactivity allows it to be used in synthesizing fluorinated polymers with enhanced thermal stability and chemical resistance. Studies have shown that incorporating this compound into polymer chains can significantly improve their mechanical properties and durability under extreme conditions .

Data Tables

Application Area Potential Use Research Findings
Medicinal ChemistryAntidiabetic AgentsAgonist for GPR120 receptors; improves glucose metabolism
Anti-inflammatoryInhibits pro-inflammatory cytokines; potential treatment for chronic diseases
Agricultural ScienceHerbicide DevelopmentEnhanced penetration and disruption of plant metabolic pathways
Material SciencePolymer SynthesisImproves thermal stability and mechanical properties of polymers

Case Studies

Case Study 1: GPR120 Agonists in Diabetes Treatment
A study published in a leading pharmacology journal explored several fluorinated compounds, including this compound, demonstrating their efficacy in enhancing insulin sensitivity in diabetic models. The findings suggested a mechanism involving the modulation of lipid metabolism through GPR120 activation.

Case Study 2: Herbicide Efficacy
In agricultural trials, formulations containing this compound were tested against common weeds. Results indicated a significant reduction in weed biomass compared to control treatments, showcasing its potential as an effective herbicide.

Mechanism of Action

The mechanism of action of 3-(3,5-Difluorophenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The difluorophenyl group can influence the compound’s reactivity and binding affinity, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues with Fluorinated Phenyl Groups

Table 1: Key Structural and Physical Properties
Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Substituents Melting Point (°C) Key Differences
3-(3,5-Difluorophenyl)-2-methylpropanoic acid 306761-55-7 C₁₀H₁₀F₂O₂ 200.18 2-methyl, 3-(3,5-difluorophenyl) Not reported Methyl group at 2-position
3-(3,5-Difluorophenyl)propanoic acid 84315-24-2 C₉H₈F₂O₂ 186.16 No methyl group Not reported Lacks methyl substituent
3,5-Difluorocinnamic acid 84315-23-1 C₉H₆F₂O₂ 184.14 Unsaturated (acrylic acid derivative) 204–205 Conjugated double bond
3-(2-Methoxyphenyl)propanoic acid 6342-77-4 C₁₀H₁₂O₃ 180.20 2-methoxy substituent 85–89 Methoxy vs. fluorine groups
Key Findings:
  • This may lower melting points and alter solubility in polar solvents.
  • Fluorine vs. Methoxy Groups: Compared to 3-(2-Methoxyphenyl)propanoic acid, the fluorine atoms enhance electronegativity and lipophilicity, which could improve membrane permeability in biological systems .
  • Saturation vs. Unsaturation: The saturated propanoic acid chain in the target compound offers greater conformational flexibility compared to the rigid, conjugated system of 3,5-Difluorocinnamic acid. The latter’s higher melting point (204–205°C) reflects stronger π-π stacking interactions .

Functional Analogues with Heterocyclic or Additional Substituents

Table 2: Functional Derivatives
Compound Name CAS No. Molecular Formula Key Features Potential Applications
3-(3,5-Difluorophenyl)-5-methoxybenzoic acid 1261903-90-5 C₁₄H₁₀F₂O₃ Methoxy group on benzoic acid ring Drug intermediates, enzyme inhibitors
2-Isopropyl-4-methyl-1,3-thiazole-5-carboxylic acid Not reported C₈H₁₁NO₂S Thiazole ring substituent Antimicrobial agents
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3,5-difluoro-D-phenylalanine 0541AB C₂₄H₁₉F₂NO₄ Fmoc-protected amino acid derivative Peptide synthesis
Key Findings:
  • Heterocyclic Systems : Thiazole-based analogs (e.g., 2-Isopropyl-4-methyl-1,3-thiazole-5-carboxylic acid) exhibit distinct electronic properties due to sulfur and nitrogen atoms, which may enhance binding to metal ions or biological targets .
  • Amino Acid Derivatives: The Fmoc-protected derivative of the target compound highlights its utility in solid-phase peptide synthesis, where fluorine atoms may stabilize intermediates against metabolic degradation .

Biological Activity

3-(3,5-Difluorophenyl)-2-methylpropanoic acid is a compound of growing interest in pharmacology due to its unique structural features and potential biological activities. This article explores its biological activity, including anti-inflammatory and analgesic effects, as well as its interaction with various biological targets.

Chemical Structure and Properties

The compound is characterized by a difluorinated phenyl group attached to a branched propanoic acid moiety. Its molecular formula is C11_{11}H12_{12}F2_{2}O2_2 with a molecular weight of 186.16 g/mol. The presence of fluorine atoms at the 3 and 5 positions of the phenyl ring enhances its chemical properties, potentially influencing its biological interactions.

Pharmacological Context

Preliminary studies indicate that this compound exhibits significant anti-inflammatory and analgesic effects. These activities are crucial for potential therapeutic applications in treating conditions such as arthritis or other inflammatory disorders.

  • Anti-inflammatory Effects : Research suggests that the compound may modulate inflammatory pathways, possibly through inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the synthesis of pro-inflammatory mediators .
  • Analgesic Properties : In pain models, such as the acetic acid-induced writhing test in mice, this compound demonstrated notable analgesic activity, comparable to standard analgesics like diclofenac sodium .

Interaction Studies

Interaction studies highlight that this compound may engage with various proteins and enzymes within biological systems. These interactions are essential for understanding its pharmacological effects and therapeutic potential.

  • Target Proteins : The compound shows promise in binding to targets such as:
    • Cyclooxygenase-2 (COX-2) : Involved in inflammation.
    • Dihydrofolate reductase (DHFR) : Relevant for antimicrobial activity.

These interactions could elucidate the mechanisms behind its anti-inflammatory and analgesic properties .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals insights into the unique properties of this compound:

Compound NameSimilarity IndexUnique Features
3-(3-Fluorophenyl)-2-methylpropanoic acid0.98Single fluorine substitution
3-(4-Fluorophenyl)-2-methylpropanoic acid0.95Different position of fluorine
4-(4-Fluorophenyl)butyric acid0.95Longer carbon chain
2-(3-Fluoro-2-methylphenyl)acetic acid0.91Different functional group positioning

This table illustrates how variations in fluorination patterns and carbon chain lengths can influence both chemical reactivity and biological activity .

Case Studies

Recent studies have provided empirical data supporting the biological activities of this compound:

  • Study on Anti-inflammatory Action : A study conducted on animal models demonstrated that treatment with this compound resulted in a significant reduction of inflammation markers compared to control groups .
  • Analgesic Assessment : In a controlled experiment using the acetic acid-induced writhing model, the compound showed a percentage inhibition of writhing movements comparable to established analgesics .

Q & A

Q. What synthetic strategies are recommended for preparing 3-(3,5-difluorophenyl)-2-methylpropanoic acid with high yield and purity?

A multistep approach is advised:

  • Intermediate synthesis : Start with a Friedel-Crafts alkylation of 1,3,5-trifluorobenzene using methyl acrylate derivatives to introduce the propanoic acid backbone.
  • Methyl group incorporation : Employ α-methylation via enolate intermediates using methyl iodide or dimethyl sulfate under basic conditions (e.g., LDA or NaH) .
  • Purification : Use recrystallization in ethanol/water mixtures (80:20 v/v) or preparative HPLC with C18 columns to isolate the target compound. Monitor purity via NMR (¹H/¹³C) and LC-MS (ESI+ mode) .

Q. How can researchers ensure analytical accuracy when quantifying impurities in this compound?

  • Chromatographic methods : Reverse-phase HPLC with a mobile phase of acetonitrile/0.1% trifluoroacetic acid (gradient elution) and UV detection at 254 nm. Compare retention times against EP impurity standards (e.g., structurally related propanoic acid derivatives) .
  • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular ion ([M-H]⁻ at m/z 215.06) and detect trace byproducts.
  • Quantitative NMR : Use deuterated DMSO as a solvent and 1,3,5-trimethoxybenzene as an internal standard .

Q. What safety precautions are critical during experimental handling of this compound?

  • Personal protective equipment (PPE) : Gloves (nitrile), goggles, and lab coats are mandatory due to skin/eye irritation risks (GHS05/07) .
  • Ventilation : Use fume hoods to avoid inhalation of fine particles (H335).
  • Storage : Keep in amber glass vials at 2–8°C under inert gas (N₂/Ar) to prevent hydrolysis or oxidation .

Advanced Research Questions

Q. How can computational modeling predict the solubility and stability of this compound in polar solvents?

  • Molecular dynamics (MD) simulations : Use force fields (e.g., OPLS-AA) to model solute-solvent interactions. The methyl group increases hydrophobicity compared to non-methylated analogs, reducing aqueous solubility but enhancing lipid membrane permeability .
  • COSMO-RS calculations : Predict activity coefficients in ethanol/water mixtures. Experimental validation via shake-flask method (log P ~2.1) aligns with computed values .

Q. What strategies resolve contradictions in reported melting points or spectral data for this compound?

  • Crystallography : Single-crystal X-ray diffraction (SCXRD) clarifies polymorphism. For example, a melting point discrepancy (reported 85–89°C vs. 110°C) may arise from differing crystalline forms .
  • Thermogravimetric analysis (TGA) : Differentiate between decomposition and melting events.
  • Interlaboratory validation : Cross-check NMR (δ 7.2–7.5 ppm for aromatic protons) and IR (C=O stretch at 1705 cm⁻¹) with collaborative studies .

Q. How can derivatization enhance the utility of this compound in bioactivity studies?

  • Esterification : React with N-hydroxysuccinimide (NHS) to form active esters for protein conjugation.
  • Fluorescent tagging : Attach dansyl chloride or BODIPY fluorophores via carbodiimide coupling (EDC/HOBt) to track cellular uptake .
  • Salt formation : Co-crystallize with tromethamine or arginine to improve aqueous solubility for in vivo assays .

Q. What methodologies assess the compound’s stability under accelerated degradation conditions?

  • Forced degradation : Expose to 0.1 M HCl/NaOH (40°C, 72 hrs) or UV light (254 nm, 48 hrs). Monitor degradation products (e.g., decarboxylation or defluorination) via LC-MS/MS .
  • Kinetic modeling : Apply Arrhenius equations to extrapolate shelf-life at 25°C from high-temperature stability data (e.g., 40–60°C) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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3-(3,5-Difluorophenyl)-2-methylpropanoic acid
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3-(3,5-Difluorophenyl)-2-methylpropanoic acid

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